molecular formula C6H2F3KO7S3 B2617306 Potassium;2,4,6-tris(fluorosulfonyl)phenolate CAS No. 1342799-68-1

Potassium;2,4,6-tris(fluorosulfonyl)phenolate

Cat. No.: B2617306
CAS No.: 1342799-68-1
M. Wt: 378.35
InChI Key: SAPQUEYECYJRQU-UHFFFAOYSA-M
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Description

Potassium;2,4,6-tris(fluorosulfonyl)phenolate (CAS 1342799-68-1) is a potassium salt characterized by a phenolic ring functionalized with three strongly electron-withdrawing fluorosulfonyl (-SO₂F) groups. This unique structure confers high thermal stability and enhanced electrophilicity, making the compound a highly reactive and versatile intermediate in synthetic chemistry, particularly in nucleophilic substitution reactions . Its primary research value lies in its ability to react rapidly with a diverse range of nucleophiles—including amines, alcohols, and thiols—due to the presence of three activated electrophilic centers . The fluorosulfonyl groups are notably more stable than their chlorosulfonyl analogs under various conditions, and the compound demonstrates significant stability in physiological conditions (pH 7.4, 37°C), although hydrolysis rates increase in alkaline environments . These properties have positioned it as a promising candidate in biomedical research and drug design, where its capability for selective covalent binding with biological targets is being explored . Furthermore, it serves as a critical precursor for synthesizing sulfonyl fluoride-based materials and functionalization tags for biomacromolecules. In vivo stability studies have shown promising results, with derivatives accumulating predominantly in the liver without significant degradation or release of fluoride ions, suggesting a favorable profile for investigative therapeutic applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

potassium;2,4,6-tris(fluorosulfonyl)phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O7S3.K/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16;/h1-2,10H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPQUEYECYJRQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)F)[O-])S(=O)(=O)F)S(=O)(=O)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3KO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2,4,6-tris(fluorosulfonyl)phenolate typically involves the fluorination of 2,4,6-tris(chlorosulfonyl)phenol. This process is carried out under anhydrous conditions using potassium fluoride in a solvent such as dioxane. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by fluorine atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s primary reactivity involves nucleophilic substitution at the phenolate ring and fluorosulfonyl groups. Key observations include:

  • Substitution of Fluorosulfonyl Groups : The -SO₂F groups are susceptible to displacement by nucleophiles such as amines, alcohols, thiols, and carbanions. For example, reaction with excess nucleophiles can lead to multiple substitutions, while controlled conditions allow selective replacement .

  • Chlorine Substitution : In derivatives like 2,4,6-tris(fluorosulfonyl)chlorobenzene, the chlorine atom undergoes selective substitution with nucleophiles (e.g., O-, N-, S-), yielding ethers, amines, or sulfides. Excess nucleophile may also engage the -SO₂F groups .

  • Fluoride-Mediated Substitution : Fluoride ions (e.g., from KF) can replace chlorine atoms in chlorobenzene derivatives, forming fluorinated analogs .

Comparison of Reagents and Conditions

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionO-, N-, S-nucleophiles (e.g., amines, alcohols)Ethers, amines, sulfides
Chlorine SubstitutionNucleophiles (e.g., NH₃, R-O⁻)Substituted chlorobenzene derivatives
Fluoride SubstitutionKF (potassium fluoride)Fluorinated benzene derivatives

Reaction Mechanism

The fluorosulfonyl groups act as strong electron-withdrawing substituents, enhancing the electrophilicity of the phenolate ring. This reactivity is exploited in:

  • Electrophilic Aromatic Substitution : The activated ring facilitates nucleophilic attack at the para positions relative to the -SO₂F groups .

  • Radical Intermediates : In electrochemical systems, thiols or disulfides undergo oxidation to form radical cations, which react with fluoride ions to yield sulfonyl fluorides .

Biological Interactions

Research highlights the compound’s potential biological activity:

  • Reactivity with Nucleophiles : Selective hydrolysis occurs with lysine and glutathione (GSH), forming covalent adducts. This suggests applications in protein modification or drug design .

  • Stability in Physiological Conditions : The compound remains stable under neutral pH (7.4, 37°C) but undergoes rapid hydrolysis in alkaline conditions (pH 10) .

  • In Vivo Behavior : Animal studies show liver accumulation without significant fluoride ion release, indicating potential therapeutic safety .

Hydrolysis Rates

ConditionStability
pH 7.4, 37°CStable over extended periods
pH 10Rapid hydrolysis

Comparison with Analogous Compounds

The fluorosulfonyl analog differs significantly from chlorosulfonyl and bromosulfonyl derivatives due to:

  • Enhanced Reactivity : Fluorine’s higher electronegativity increases the electron-withdrawing effect, making the compound more reactive toward nucleophiles.

  • Stability : Fluorosulfonyl groups are more stable than chlorosulfonyl groups under acidic or basic conditions .

Research Challenges and Opportunities

  • Selective Reactions : Controlling the reactivity of multiple -SO₂F groups remains a challenge. Excess nucleophile often leads to over-substitution .

  • Biological Applications : Further studies are needed to explore its therapeutic potential and toxicity profiles .

This compound’s diverse reactivity and stability under physiological conditions position it as a valuable tool in synthetic chemistry and biomedical research. Its ability to participate in nucleophilic substitution and covalent binding highlights its potential for drug discovery and materials science applications.

Scientific Research Applications

1. Drug Design:
The unique properties of potassium;2,4,6-tris(fluorosulfonyl)phenolate make it a promising candidate for pharmaceutical applications. Its ability to form covalent bonds with biological targets could be exploited for developing novel therapeutic agents. Ongoing research is exploring its potential use in drug design and development.

2. Stability Studies:
In vitro studies have shown that this compound remains stable under physiological conditions (pH 7.4, 37 °C) over extended periods. However, it exhibits increased hydrolysis rates in alkaline conditions (pH 10), indicating that environmental pH significantly influences its biological activity .

Industrial Applications

1. Production of Specialty Chemicals:
this compound is employed in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the synthesis of compounds that find applications in various industrial processes.

2. Synthesis of Fluorosulfate Derivatives:
The compound has been utilized in the synthesis of fluorosulfate derivatives that serve as functionalization tags for biomacromolecules. This application highlights its importance in the development of novel materials and chemical entities for research purposes .

Case Studies and Research Findings

1. In Vivo Stability:
A study assessed the in vivo stability of this compound derivatives in animal models. The results indicated that upon intravenous administration, the compound predominantly accumulated in the liver without significant degradation or release of fluoride ions into bones. This suggests a favorable safety profile for potential therapeutic use .

2. Interaction with Biological Molecules:
Research demonstrated selective interactions between this compound and certain amino acids. Notably, only lysine and glutathione caused significant hydrolysis after 48 hours, emphasizing the selective reactivity of this compound within biological systems.

Mechanism of Action

The mechanism of action of Potassium;2,4,6-tris(fluorosulfonyl)phenolate involves its ability to participate in nucleophilic substitution reactions. The fluorosulfonyl groups are highly electron-withdrawing, making the phenolate ring more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Utility: this compound reacts rapidly with nucleophiles (e.g., amines, thiols) due to three activated electrophilic centers, outperforming mono- or di-substituted analogs .
  • Thermodynamic Properties : In electrolyte systems, its ionic conductivity (κ) and transference number (t⁺₀) are comparable to KFSI but require solvent optimization for battery applications .
  • Stability : Decomposition occurs above 200°C, releasing SO₂ and HF, which necessitates careful handling in industrial processes .

Biological Activity

Potassium;2,4,6-tris(fluorosulfonyl)phenolate (KTPF) is an organofluorine compound characterized by its unique structure featuring three fluorosulfonyl groups attached to a phenolic ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis, medicinal chemistry, and materials science.

KTPF has a molecular formula of C6H2F3O7S3K\text{C}_6\text{H}_2\text{F}_3\text{O}_7\text{S}_3\text{K} and a molecular weight of approximately 378.37 g/mol. Its strong electrophilic nature arises from the electron-withdrawing properties of the fluorosulfonyl groups, which enhance its reactivity towards nucleophiles. The mechanism of action primarily involves nucleophilic substitution reactions , where the fluorosulfonyl groups can be replaced by other nucleophiles, making KTPF a valuable reagent in synthetic chemistry.

PropertyValue
Molecular FormulaC₆H₂F₃O₇S₃K
Molecular Weight378.37 g/mol
Functional GroupsFluorosulfonyl, Phenolic
ReactivityStrong electrophile

Biological Activity and Applications

Research indicates that KTPF exhibits significant potential in various biological contexts:

  • Reactivity with Biological Molecules : The compound's electrophilic nature allows it to interact with various biological nucleophiles, including amino acids like lysine and glutathione (GSH), leading to hydrolysis under specific conditions . This interaction is crucial for understanding its behavior in biological systems.
  • Potential in Drug Design : KTPF's unique properties make it an attractive candidate for pharmaceutical applications. Its ability to form covalent bonds with biological targets could be exploited for developing new therapeutic agents .
  • Stability Studies : In vitro studies have shown that KTPF remains stable under physiological conditions (pH 7.4, 37 °C) over extended periods. However, it undergoes hydrolysis more rapidly in alkaline conditions (pH 10), indicating that its biological activity may vary significantly with environmental pH .

Case Studies and Research Findings

  • In Vivo Stability : A study assessed the in vivo stability of KTPF derivatives in animal models. The results indicated that upon intravenous administration, the compound predominantly accumulated in the liver without significant degradation or release of fluoride ions into bones, suggesting a favorable safety profile for potential therapeutic use .
  • Interaction with Amino Acids : Research demonstrated that KTPF interacts selectively with certain amino acids, leading to hydrolysis products that could be further studied for their biological implications. For instance, only lysine and GSH caused notable hydrolysis after 48 hours, highlighting the selective reactivity of KTPF .
  • Synthetic Applications : KTPF has been utilized as a reagent in organic synthesis for preparing fluorinated compounds. Its ability to facilitate nucleophilic substitutions makes it a versatile tool in chemical research and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 2,4,6-tris(fluorosulfonyl)phenolate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation and fluorination of phenolic precursors. A key route described by Boiko et al. (2015) starts with phenol derivatives, which undergo chlorosulfonation followed by fluorination using KF or HF reagents. Critical parameters include temperature control (0–5°C during sulfonation to avoid over-sulfonation) and stoichiometric excess of fluorinating agents (3–5 equivalents) to ensure complete substitution . Yield optimization requires inert atmospheres (argon/nitrogen) to prevent hydrolysis of fluorosulfonyl intermediates. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) removes unreacted starting materials.

Q. Which analytical techniques are most reliable for characterizing structural and compositional integrity?

  • Methodological Answer :

  • 19F NMR : Identifies fluorosulfonyl (-SO2F) groups (δ ≈ 50–55 ppm) and confirms substitution pattern .
  • FT-IR : Peaks at 1370–1400 cm⁻¹ (S=O stretching) and 740–780 cm⁻¹ (C-F bending) validate functional groups.
  • ESI-MS : Negative-ion mode detects [M–K]⁻ ions; isotopic patterns distinguish sulfonyl vs. sulfonic acid impurities .
  • X-ray crystallography : Resolves steric effects of tris-substitution, though crystal growth is challenging due to hygroscopicity.

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodological Answer : Stability tests show decomposition via hydrolysis of -SO2F groups in humid environments. Store under anhydrous conditions (desiccated, <5% RH) at 4°C. Accelerated aging studies (40°C/75% RH for 30 days) reveal <5% degradation by LC-MS/MS when sealed with PTFE-lined caps . Hydrolysis products include sulfonate salts (detectable via ion chromatography), necessitating periodic purity checks.

Advanced Research Questions

Q. What mechanistic insights explain contradictions in fluorosulfonyl group reactivity across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and counterion effects. For example, in polar aprotic solvents (DMF, DMSO), -SO2F groups exhibit nucleophilic susceptibility, while in non-polar solvents (toluene), steric hindrance dominates. Computational DFT studies (B3LYP/6-31G*) model charge distribution, showing electron-withdrawing effects of adjacent -SO2F groups reduce reactivity at the para position . Experimental validation involves competitive substitution assays with labeled nucleophiles (e.g., 18O-water) tracked by HRMS .

Q. How can environmental persistence and degradation pathways be systematically evaluated?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to track transformation products in simulated environmental matrices (soil/water). Aerobic biodegradation assays (OECD 301B) show negligible breakdown over 28 days, confirming PFAS-like persistence . Advanced oxidation processes (e.g., UV/H2O2) degrade the compound via •OH radical attack on the aromatic ring, producing shorter-chain fluorinated intermediates (identified via suspect screening using NIST PFAS libraries) .

Q. What strategies resolve spectral ambiguities in distinguishing isomeric byproducts?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) with ion mobility spectrometry (IMS). For example, ortho-substituted isomers show distinct 1H-13C coupling in HMBC vs. para isomers. IMS separates conformers with collision cross-section differences >5% .

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